Introduction: The Strategic Importance of 3-Thiophenamine Oxalate in Medicinal Chemistry
Introduction: The Strategic Importance of 3-Thiophenamine Oxalate in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 3-Thiophenamine Oxalate
3-Thiophenamine, and by extension its stable oxalate salt, represents a critical building block for researchers, scientists, and drug development professionals. The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to modulate biological activity.[1] The incorporation of a thiophene nucleus can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions due to the presence of the sulfur heteroatom.[2]
However, simple amines like 3-thiophenamine are often prone to oxidation and degradation, presenting challenges in storage, handling, and purification. The formation of a crystalline oxalate salt is a widely employed and effective strategy to overcome these stability issues. The salt formation process protonates the basic amine group with oxalic acid, resulting in a stable, solid material that is easier to handle, weigh, and store over long periods. This guide provides a comprehensive overview of the known physical and chemical properties of 3-thiophenamine oxalate, offers detailed experimental protocols for its synthesis and characterization, and explains the scientific rationale behind these methodologies.
Physicochemical Properties
The reliable characterization of a pharmaceutical intermediate is paramount. While extensive peer-reviewed data for 3-thiophenamine oxalate is limited, a consolidation of supplier data and computational predictions provides a solid foundation.
Table 1: Summary of Physicochemical Data for 3-Thiophenamine Oxalate
| Property | Value | Source(s) |
| IUPAC Name | oxalic acid;thiophen-3-amine | [3] |
| Synonyms | 3-Aminothiophene oxalate, 3-Thiophenamine oxalate | [1] |
| CAS Number | 861965-63-1; 478149-05-2 | [1][3] |
| Molecular Formula | C₆H₇NO₄S | [1] |
| Molecular Weight | 189.19 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | Data not reliably available. | |
| Solubility | Generally expected to have low solubility in water and non-polar organic solvents; potentially soluble in polar protic solvents like methanol or ethanol.[5] | |
| Storage | 2-8°C, sealed in a dry, dark environment under an inert atmosphere. | [6] |
Expert Insights on Physical Properties:
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Melting Point: While one commercial source cites a melting point of 121°C, this value should be treated with extreme caution as the accompanying descriptive data for the compound is incorrect. Typically, amine salts exhibit significantly higher melting points than the corresponding free base due to the formation of a stable ionic lattice. Experimental determination via Differential Scanning Calorimetry (DSC) is required for confirmation.
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Solubility: The ionic nature of the salt suggests poor solubility in non-polar solvents like hexanes or toluene. Amine oxalate salts are often sparingly soluble in water.[5] For synthetic applications or analysis, solubility screening in polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) is the recommended starting point.
Chemical Structure and Reactivity
3-Thiophenamine oxalate is an acid-base salt formed from the reaction of the weakly basic aromatic amine, 3-thiophenamine, and the dicarboxylic acid, oxalic acid. The lone pair of electrons on the amine nitrogen atom accepts a proton from one of the carboxylic acid groups of oxalic acid, forming a thienylammonium cation and a hydrogen oxalate anion. This ionic interaction is the primary force holding the crystal lattice together.
The primary chemical utility of the oxalate salt is to serve as a stable, solid precursor to 3-thiophenamine. The free amine can be readily liberated for subsequent reactions by treatment with a stronger base, such as sodium hydroxide or sodium carbonate, in a biphasic system to extract the free amine into an organic solvent.
Spectroscopic Characterization: An Interpretive Guide
Infrared (IR) Spectroscopy
The FT-IR spectrum is a powerful tool for confirming the salt's formation.
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Key Expected Peaks:
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3200-2800 cm⁻¹ (Broad): This region is critical for confirming salt formation. The N⁺-H stretch of the newly formed thienylammonium ion will appear as a very broad and strong absorption band, often superimposed on the C-H stretching bands.
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~1700-1725 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the carbonyl stretch of the un-ionized carboxylic acid group of the hydrogen oxalate anion.
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~1630-1600 cm⁻¹ (Asymmetric COO⁻ Stretch & N-H Bend): A strong peak from the asymmetric stretch of the carboxylate group, often overlapping with the N-H bending vibration of the ammonium group.[7]
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~1400-1300 cm⁻¹ (Symmetric COO⁻ Stretch): A strong peak corresponding to the symmetric stretch of the carboxylate anion.[7]
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Thiophene Ring Vibrations: Look for characteristic peaks for the thiophene ring, including C=C stretching around 1495 cm⁻¹ and C-S vibrations around 700 cm⁻¹.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will confirm the structure of the thiophene ring and the presence of the oxalate counterion. The spectrum should be acquired in a solvent like DMSO-d₆, where amine protons are readily observable.
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¹H NMR (Predicted in DMSO-d₆):
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~9.0-10.0 ppm (broad singlet, 3H): This signal would correspond to the three exchangeable protons: the two carboxylic acid protons of oxalate and the N⁺-H proton. The exact chemical shift and broadness will depend on concentration and water content.
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~7.0-7.8 ppm (multiplets, 3H): These signals correspond to the three protons on the thiophene ring. The specific splitting pattern will be complex due to the coupling between them.
-
-
¹³C NMR (Predicted in DMSO-d₆):
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~165 ppm: The carbonyl carbon of the oxalate anion.
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~110-140 ppm: Four signals corresponding to the four carbons of the thiophene ring. The carbon attached to the nitrogen (C3) will be significantly influenced by the positive charge.
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Experimental Protocols
The following protocols are based on established, reliable methods for the synthesis and characterization of amine salts.
Protocol 1: Synthesis of 3-Thiophenamine Oxalate
Causality: This protocol utilizes a straightforward acid-base crystallization. Isopropanol (IPA) is chosen as the solvent because it typically provides good solubility for the reactants but poor solubility for the resulting oxalate salt, facilitating high recovery through precipitation.
Methodology:
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Dissolution of Amine: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-thiophenamine (free base) in a minimal amount of warm isopropanol (IPA) (approx. 5-10 mL per gram of amine).
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Preparation of Acid Solution: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in warm IPA. Using a slight excess of oxalic acid ensures complete conversion of the amine.
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Salt Formation: While stirring the 3-thiophenamine solution, add the oxalic acid solution dropwise. The addition may cause a slight exotherm.
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Crystallization: Upon addition, a precipitate should begin to form. Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.
-
Isolation: Cool the flask in an ice bath for 30 minutes. Collect the resulting solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to help remove residual IPA.
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Drying: Dry the solid product under high vacuum at room temperature to a constant weight.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 3. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4272507A - Phenylaminothiophenacetic acids, their synthesis, compositions and use - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
